molecular formula C19H15N5O6 B3724538 N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(2-naphthylamino)acetohydrazide

N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(2-naphthylamino)acetohydrazide

Cat. No.: B3724538
M. Wt: 409.4 g/mol
InChI Key: XRPVHDARMVBQCK-UFFVCSGVSA-N
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Description

N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(2-naphthylamino)acetohydrazide, also known as DNBAH, is a chemical compound that has been widely studied for its potential applications in scientific research. DNBAH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 410.4 g/mol.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(2-naphthylamino)acetohydrazide involves the formation of a complex with metal ions or hydrogen sulfide. This complex formation results in a change in the fluorescence or absorbance properties of this compound, which can be measured and used for detection purposes. In the case of cancer treatment, this compound acts as a photosensitizer, which generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects in vitro or in vivo. However, further studies are required to determine the long-term effects of this compound exposure.

Advantages and Limitations for Lab Experiments

N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(2-naphthylamino)acetohydrazide has several advantages for use in lab experiments. It is a highly sensitive and selective probe for the detection of metal ions and hydrogen sulfide. Additionally, it can be easily synthesized and has a relatively low cost. However, this compound has some limitations, such as its limited solubility in aqueous solutions and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the study of N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(2-naphthylamino)acetohydrazide. One potential application is the development of this compound-based sensors for the detection of other analytes, such as nitric oxide and reactive oxygen species. Additionally, this compound could be used as a photosensitizer for the treatment of other diseases, such as bacterial infections. Further studies are also required to determine the long-term effects of this compound exposure and its potential for use in clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique fluorescence properties make it a highly sensitive and selective probe for the detection of metal ions and hydrogen sulfide. Additionally, it has potential applications in cancer treatment as a photosensitizer. While there are some limitations to its use, such as its limited solubility, this compound has several advantages and future directions for research.

Scientific Research Applications

N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-(2-naphthylamino)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury, in aqueous solutions. This compound has also been used as a chromogenic and fluorogenic sensor for the detection of hydrogen sulfide in biological samples. Additionally, this compound has been used as a photosensitizer for the treatment of cancer.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O6/c25-18(11-20-15-6-5-12-3-1-2-4-13(12)7-15)22-21-10-14-8-16(23(27)28)9-17(19(14)26)24(29)30/h1-10,20,26H,11H2,(H,22,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVHDARMVBQCK-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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